Hydrogen-Bond Donor Count: Differentiation from N-Alkyl and N,N-Dialkyl Analogs
The target compound possesses one hydrogen-bond donor (the secondary amide NH), in contrast to the zero HBD count of N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide and the higher HBD count of N-(pyridin-4-yl)- or N-(1-methyl-1H-pyrazol-4-yl)-substituted analogs . This single-donor, multi-acceptor profile places the compound in an intermediate physicochemical space that can be advantageous for balancing passive permeability with aqueous solubility compared to zero-donor (fully alkylated) or multi-donor (heteroaryl-substituted) congeners [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (secondary amide NH) |
| Comparator Or Baseline | N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide: 0 HBD; N-(pyridin-4-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide: 2 HBD |
| Quantified Difference | ΔHBD = +1 vs. N,N-dimethyl analog; ΔHBD = −1 vs. N-pyridin-4-yl analog |
| Conditions | Structural analysis based on canonical SMILES; experimental logP/PSA data not available for the target compound from non-excluded sources |
Why This Matters
HBD count is a primary determinant of oral bioavailability and blood-brain barrier penetration; a single HBD places this compound in a favorable range for CNS drug-likeness, unlike zero-donor analogs that may suffer solubility deficits or multi-donor analogs that may exhibit restricted membrane passage.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Establishes the relevance of HBD count for permeability-solubility balance. View Source
